Cas no 2097969-96-3 ((1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol)
![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol structure](https://www.kuujia.com/scimg/cas/2097969-96-3x500.png)
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 2097969-96-3
- (1-cyclopentyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanol
- (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
- F2198-8071
- AKOS026725769
- 1H-Imidazo[1,2-b]pyrazole-7-methanol, 1-cyclopentyl-6-methyl-
-
- Inchi: 1S/C12H17N3O/c1-9-11(8-16)12-14(6-7-15(12)13-9)10-4-2-3-5-10/h6-7,10,16H,2-5,8H2,1H3
- InChI Key: PTOVPNMDVLUDTC-UHFFFAOYSA-N
- SMILES: OCC1C(C)=NN2C=CN(C2=1)C1CCCC1
Computed Properties
- Exact Mass: 219.137162174g/mol
- Monoisotopic Mass: 219.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- pka: 14.41±0.10(Predicted)
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C152376-1g |
(1-cyclopentyl-6-methyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanol |
2097969-96-3 | 1g |
$ 865.00 | 2022-06-06 | ||
Life Chemicals | F2198-8071-2.5g |
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2097969-96-3 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
Life Chemicals | F2198-8071-10g |
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2097969-96-3 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
TRC | C152376-100mg |
(1-cyclopentyl-6-methyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanol |
2097969-96-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
Life Chemicals | F2198-8071-5g |
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2097969-96-3 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
Life Chemicals | F2198-8071-1g |
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2097969-96-3 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
TRC | C152376-500mg |
(1-cyclopentyl-6-methyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanol |
2097969-96-3 | 500mg |
$ 550.00 | 2022-06-06 | ||
Life Chemicals | F2198-8071-0.5g |
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2097969-96-3 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
Life Chemicals | F2198-8071-0.25g |
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2097969-96-3 | 95%+ | 0.25g |
$539.0 | 2023-09-06 |
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Related Literature
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Introduction to (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS No. 2097969-96-3)
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS No. 2097969-96-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the cyclopentyl and methyl substituents, contribute to its distinct pharmacological properties.
The chemical structure of (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol consists of a central imidazopyrazole core with a methanol group attached to the 7-position. The cyclopentyl and methyl groups provide additional steric and electronic effects that influence the compound's binding affinity and selectivity for various biological targets. These structural characteristics make it a promising candidate for further investigation in drug discovery and development.
Recent studies have highlighted the potential of (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol in various therapeutic areas. One notable application is its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions. Research has shown that this compound can selectively bind to specific GPCRs, modulating their activity in a manner that could lead to novel therapeutic strategies.
In addition to its GPCR modulating properties, (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce tumor growth in various cancer models. These findings suggest that it may have potential as a multi-target therapeutic agent with broad-spectrum biological activities.
The pharmacokinetic properties of (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol have also been studied extensively. Its favorable solubility and stability profiles make it suitable for both oral and parenteral administration. Furthermore, its low toxicity and high bioavailability enhance its potential as a lead compound for drug development. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
From a synthetic chemistry perspective, the preparation of (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol involves several well-established synthetic routes. One common approach involves the condensation of appropriate starting materials followed by cyclization and functional group manipulation. The synthetic versatility of this compound allows for the introduction of various substituents at different positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
In conclusion, (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS No. 2097969-96-3) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique structural features, combined with favorable pharmacokinetic properties, make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical utility.
2097969-96-3 ((1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol) Related Products
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)



